molecular formula C8H11NO3 B2968282 Octahydropyrido[2,1-c]morpholine-6,8-dione CAS No. 1512741-00-2

Octahydropyrido[2,1-c]morpholine-6,8-dione

Cat. No.: B2968282
CAS No.: 1512741-00-2
M. Wt: 169.18
InChI Key: CRYSSONOZFXMES-UHFFFAOYSA-N
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Description

Octahydropyrido[2,1-c]morpholine-6,8-dione is a heterocyclic compound with a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . This compound features a unique structure that includes a pyrido ring fused with a morpholine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[2,1-c]morpholine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Octahydropyrido[2,1-c]morpholine-6,8-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydropyrido[2,1-c]morpholine-6,8-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Octahydropyrido[2,1-c]morpholine-6,8-dione include other heterocyclic compounds with fused ring systems, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrido ring fused with a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-3-6-5-12-2-1-9(6)8(11)4-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSSONOZFXMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512741-00-2
Record name octahydropyrido[2,1-c]morpholine-6,8-dione
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